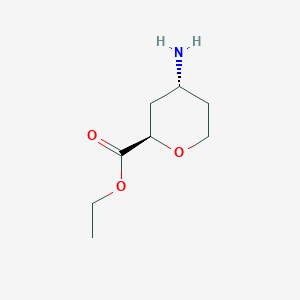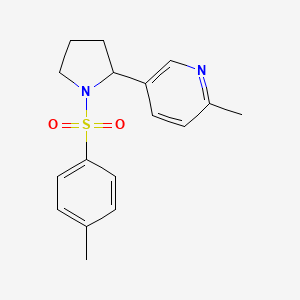
N,N-diethylethanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethylethanamine; dihydrochloride is a chemical compound known for its versatile applications in various fields. It is a derivative of ethanamine, where two ethyl groups are attached to the nitrogen atom. This compound is commonly used in organic synthesis and as a reagent in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,N-Diethylethanamine; dihydrochloride can be synthesized through the alkylation of ethanamine with ethyl halides under basic conditions. The reaction typically involves the use of sodium or potassium hydroxide as a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In industrial settings, the production of N,N-diethylethanamine; dihydrochloride involves the continuous flow process where ethanamine is reacted with ethyl chloride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity.
Types of Reactions:
Oxidation: N,N-Diethylethanamine; dihydrochloride can undergo oxidation reactions to form corresponding N-oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and other electrophiles are commonly used in substitution reactions.
Major Products Formed:
Oxidation: N,N-Diethylethanamine N-oxide.
Reduction: Ethanamine.
Substitution: Various substituted ethanamines depending on the electrophile used.
Aplicaciones Científicas De Investigación
N,N-Diethylethanamine; dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.
Biology: Employed in the synthesis of biologically active molecules and as a precursor in the preparation of pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N-diethylethanamine; dihydrochloride involves its ability to act as a nucleophile in chemical reactions. The nitrogen atom in the compound can donate a pair of electrons to electrophiles, facilitating various chemical transformations. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
N,N-Dimethylethanamine: Similar structure but with methyl groups instead of ethyl groups.
N-Ethylethanamine: Contains only one ethyl group attached to the nitrogen atom.
Triethylamine: Contains three ethyl groups attached to the nitrogen atom.
Uniqueness: N,N-Diethylethanamine; dihydrochloride is unique due to its specific ethyl group substitution pattern, which imparts distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C6H17Cl2N |
|---|---|
Peso molecular |
174.11 g/mol |
Nombre IUPAC |
N,N-diethylethanamine;dihydrochloride |
InChI |
InChI=1S/C6H15N.2ClH/c1-4-7(5-2)6-3;;/h4-6H2,1-3H3;2*1H |
Clave InChI |
ONRJOUQWHXGLIG-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine](/img/structure/B11821443.png)


![N-[(4-imidazol-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B11821457.png)

![N,N-bis[(1R)-1-naphthalen-1-ylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11821468.png)

![N-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11821515.png)

![4,6-Diamino-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B11821522.png)

![N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]-N-tert-butylcarbamate](/img/structure/B11821530.png)
![N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B11821536.png)
